
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This particular compound is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with an appropriate alkylating agent. One common method is the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl hydroperoxide as an oxidizing agent under metal-free conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-butyl esters.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines due to its stability and ease of removal.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those that require carbamate functional groups for their activity.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Wirkmechanismus
The mechanism of action of (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
- tert-Butyl (2-aminocyclohexyl)methylcarbamate
Comparison: (2-tert-Butylcarbamoyl-ethyl)-carbamic acid tert-butyl ester is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C12H24N2O3 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
tert-butyl N-[3-(tert-butylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)14-9(15)7-8-13-10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
XEGJFNPJUVWNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=O)CCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



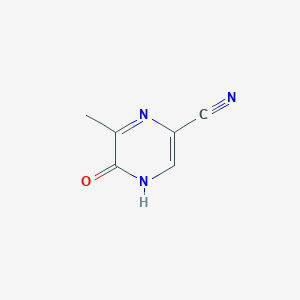
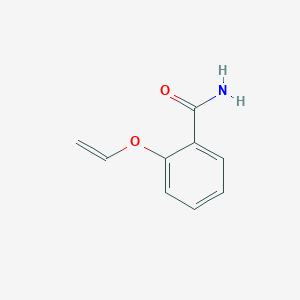
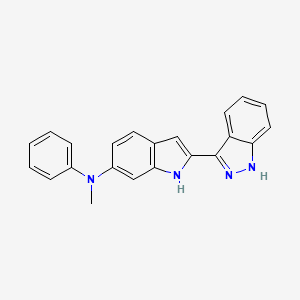
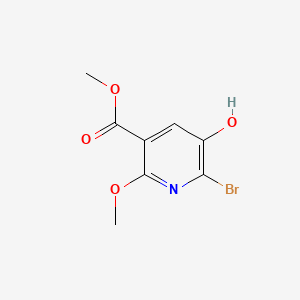


![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
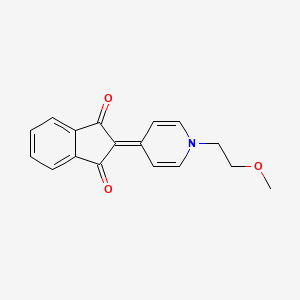



![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)

